molecular formula C14H15F2N3O3S B2946978 3,4-difluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide CAS No. 1797351-69-9

3,4-difluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide

Cat. No.: B2946978
CAS No.: 1797351-69-9
M. Wt: 343.35
InChI Key: MJVGDAFDGPDPPX-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a difluorobenzene ring, a pyrazole ring, and a sulfonamide group

Chemical Reactions Analysis

3,4-Difluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

3,4-Difluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and positions of substitution, which can lead to differences in their chemical reactivity and biological activities.

Properties

IUPAC Name

3,4-difluoro-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O3S/c15-13-2-1-12(7-14(13)16)23(20,21)18-10-8-17-19(9-10)11-3-5-22-6-4-11/h1-2,7-9,11,18H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVGDAFDGPDPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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